3-(4-methoxyphenyl)-5-(2-oxo-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethyl)imidazolidine-2,4-dione
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Overview
Description
3-(4-METHOXYPHENYL)-5-(2-OXO-2-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}ETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE is a complex organic compound with a unique structure that includes an imidazole ring, a methoxyphenyl group, and a piperazinoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYPHENYL)-5-(2-OXO-2-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}ETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE typically involves multiple steps, including the formation of the imidazole ring and the introduction of the methoxyphenyl and piperazinoethyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-METHOXYPHENYL)-5-(2-OXO-2-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}ETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-(4-METHOXYPHENYL)-5-(2-OXO-2-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}ETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-METHOXYPHENYL)-5-(2-OXO-2-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}ETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE involves its interaction with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The specific molecular targets and pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-(4-METHOXYPHENYL)-5-(2-OXO-2-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}ETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE: shares similarities with other imidazole derivatives, such as:
Uniqueness
The uniqueness of 3-(4-METHOXYPHENYL)-5-(2-OXO-2-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}ETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE lies in its complex structure, which combines multiple functional groups, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity further distinguish it from simpler imidazole derivatives.
Properties
Molecular Formula |
C25H28N4O4 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C25H28N4O4/c1-33-21-11-9-20(10-12-21)29-24(31)22(26-25(29)32)18-23(30)28-16-14-27(15-17-28)13-5-8-19-6-3-2-4-7-19/h2-12,22H,13-18H2,1H3,(H,26,32)/b8-5+ |
InChI Key |
XFRDJJZGDKPWCG-VMPITWQZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)C(NC2=O)CC(=O)N3CCN(CC3)C/C=C/C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(NC2=O)CC(=O)N3CCN(CC3)CC=CC4=CC=CC=C4 |
Origin of Product |
United States |
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